molecular formula C22H22FNO B12480633 1-{3-[(2-fluorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)methanamine

1-{3-[(2-fluorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)methanamine

Cat. No.: B12480633
M. Wt: 335.4 g/mol
InChI Key: WZVYBQCVYKMLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE is an organic compound characterized by the presence of fluorine, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluorophenylmethanol with 3-hydroxybenzylamine under specific conditions to form the intermediate compound. This intermediate is then reacted with 4-methylbenzylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It can be used as a probe to investigate enzyme activity or receptor binding.

Medicine

In medicine, ({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE is explored for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. Alternatively, it may activate a receptor by mimicking the natural ligand, triggering a cellular response.

Comparison with Similar Compounds

Similar Compounds

  • ({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE
  • ({3-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE
  • ({3-[(2-IODOPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE

Uniqueness

The presence of the fluorine atom in ({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE imparts unique properties, such as increased metabolic stability and altered electronic characteristics. These features can enhance the compound’s efficacy and selectivity in various applications.

Properties

Molecular Formula

C22H22FNO

Molecular Weight

335.4 g/mol

IUPAC Name

N-[[3-[(2-fluorophenyl)methoxy]phenyl]methyl]-1-(4-methylphenyl)methanamine

InChI

InChI=1S/C22H22FNO/c1-17-9-11-18(12-10-17)14-24-15-19-5-4-7-21(13-19)25-16-20-6-2-3-8-22(20)23/h2-13,24H,14-16H2,1H3

InChI Key

WZVYBQCVYKMLGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OCC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.